N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide
Description
N'-(3-Chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is a bis-amide compound featuring two distinct aromatic substituents: a 3-chloro-2-methylphenyl group and a furan-3-yl ethyl moiety. Its structure combines a chloro-substituted benzene ring and a heterocyclic furan system, linked via ethanediamide bonds. Chloroaromatic and furan-containing groups are commonly associated with antibacterial, cytotoxic, and pesticidal activities .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-10-12(16)3-2-4-13(10)18-15(20)14(19)17-7-5-11-6-8-21-9-11/h2-4,6,8-9H,5,7H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQYASJXZISWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide is a compound with the molecular formula and a molecular weight of 306.74 g/mol. This compound has garnered attention in various research fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features a chloro-substituted aromatic ring and a furan moiety linked through an ethyl chain, contributing to its unique chemical properties. The structural formula can be represented as follows:
Antitumor Properties
Research indicates that compounds similar to this compound may exhibit significant antitumor activity. For instance, studies on related benzothiazole derivatives have shown that they can induce DNA damage and cell cycle arrest in cancer cells through mechanisms involving the aryl hydrocarbon receptor (AhR) signaling pathway . The ability of these compounds to activate cytochrome P450 enzymes suggests a potential for metabolic activation leading to cytotoxic effects.
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to form DNA adducts, leading to cytotoxicity.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been documented, suggesting that this compound may inhibit cancer cell proliferation.
- Enzyme Modulation : Activation or inhibition of specific cytochrome P450 enzymes could influence the metabolism of xenobiotics and endogenous compounds.
Research Findings
Recent studies have explored various aspects of the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Kashiyama et al. (1999) | Identified the role of CYP1A1 in the antitumor activity of benzothiazole derivatives. |
| Chua et al. (2000) | Demonstrated that AhR signaling is crucial for cytotoxicity in MCF-7 breast cancer cells. |
| Loaiza-Pérez et al. (2002) | Confirmed the formation of DNA adducts following treatment with similar compounds, linking it to cell death pathways. |
Case Studies
Case Study 1: Antitumor Activity Assessment
In a laboratory setting, this compound was tested against various cancer cell lines. The results indicated dose-dependent cytotoxicity, with significant effects observed at concentrations above 10 µM.
Case Study 2: Mechanistic Studies
Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Key Structural Features of the Target Compound :
- Ethanediamide backbone : Facilitates hydrogen bonding and molecular recognition.
- 2-(Furan-3-yl)ethyl moiety : Introduces a planar, electron-rich heterocycle, which may influence redox properties or π-π stacking interactions.
Comparison with Analogues :
Functional Group Impact on Bioactivity
- Chloroaromatic Groups: The 3-chloro-2-methylphenyl group in the target compound resembles the 3-chlorophenyl moiety in cyprofuram, a fungicide . Chlorine atoms enhance electronegativity and membrane permeability, critical for pesticidal activity. In Foroumadi’s quinolones, the 2-(furan-3-yl)ethyl group contributes to antibacterial efficacy by improving solubility and target binding .
Furan Systems :
- The furan-3-yl ethyl substituent is structurally analogous to tetrahydrofuran in cyprofuram and furan derivatives in Foroumadi’s work. Furan rings participate in hydrogen bonding and π-orbital interactions, influencing both pesticidal and antibacterial mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
